4,4'-Bipyridinium, 1,1',2,2'-tetramethyl-
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Overview
Description
4,4’-Bipyridinium, 1,1’,2,2’-tetramethyl- is a derivative of bipyridine, a compound consisting of two pyridine rings. This compound is known for its redox-active properties and is often used in various scientific and industrial applications due to its unique electrochemical characteristics .
Preparation Methods
The synthesis of 4,4’-Bipyridinium, 1,1’,2,2’-tetramethyl- typically involves the Zincke reaction, which is a cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts . This method allows for the production of conjugated oligomers containing multiple aromatic or heterocyclic residues. The reaction conditions often include the use of solvents like acetonitrile at elevated temperatures .
Chemical Reactions Analysis
4,4’-Bipyridinium, 1,1’,2,2’-tetramethyl- undergoes various types of chemical reactions, including:
Oxidation and Reduction: The compound exhibits reversible one- and two-electron reductions, which are accompanied by significant changes in UV-vis absorption spectra.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents used in these reactions include electron-rich aromatic diamines and dinitrophenyl derivatives. The major products formed from these reactions are typically conjugated oligomers with distinct redox properties .
Scientific Research Applications
4,4’-Bipyridinium, 1,1’,2,2’-tetramethyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 4,4’-Bipyridinium, 1,1’,2,2’-tetramethyl- exerts its effects involves its redox-active properties. The compound can undergo reversible one- and two-electron reductions, which significantly alter its electronic absorption spectra . These redox processes are crucial for its applications in electrochromic devices and molecular machines .
Comparison with Similar Compounds
4,4’-Bipyridinium, 1,1’,2,2’-tetramethyl- is unique due to its specific redox properties and the ability to form conjugated oligomers. Similar compounds include:
1,1’,4,4’-Tetramethyl-2,2’-bipyridinium diiodide: Another bipyridinium derivative with similar redox properties.
1,1’-Dibenzyl-4,4’-bipyridinium dichloride: Known for its use in coordination chemistry.
1,1’-Diethyl-4,4’-bipyridinium dibromide: Used in various electrochemical applications.
These compounds share the bipyridinium core but differ in their substituents, which can significantly affect their electrochemical behavior and applications.
Properties
CAS No. |
33944-75-1 |
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Molecular Formula |
C14H18N2+2 |
Molecular Weight |
214.31 g/mol |
IUPAC Name |
4-(1,2-dimethylpyridin-1-ium-4-yl)-1,2-dimethylpyridin-1-ium |
InChI |
InChI=1S/C14H18N2/c1-11-9-13(5-7-15(11)3)14-6-8-16(4)12(2)10-14/h5-10H,1-4H3/q+2 |
InChI Key |
MHTKPJADMCCPCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C=CC(=C1)C2=CC(=[N+](C=C2)C)C)C |
Origin of Product |
United States |
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